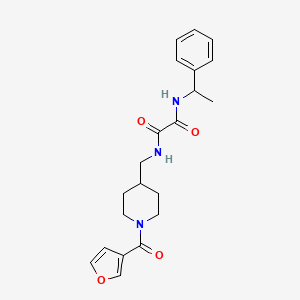

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a furan ring, a piperidine ring, and an oxalamide group

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-15(17-5-3-2-4-6-17)23-20(26)19(25)22-13-16-7-10-24(11-8-16)21(27)18-9-12-28-14-18/h2-6,9,12,14-16H,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXELFXRCBGTDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Synthesis of the piperidine derivative: The piperidine ring can be functionalized by reacting 4-piperidinemethanol with the furan-3-carbonyl chloride in the presence of a base such as triethylamine.

Formation of the oxalamide: The final step involves reacting the piperidine derivative with oxalyl chloride and N-phenylethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a ligand for studying receptor-ligand interactions.

Medicine: Its structural features suggest it could be explored for pharmacological activity, such as binding to specific protein targets.

Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine rings could play a role in the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

- N1-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Uniqueness

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and binding properties compared to similar compounds with different ring positions or heteroatoms.

Biological Activity

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a furan ring and piperidine moiety, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 1396714-89-8 |

Preliminary studies indicate that this compound may interact with specific molecular targets such as enzymes and receptors. The presence of the furan-3-carbonyl group linked to a piperidine ring suggests possible modulation of enzyme activity, particularly in pathways related to cancer and neurodegenerative diseases.

Interaction Studies

Research has shown that compounds with similar structures exhibit significant biological activities, including:

- Histone Deacetylase Inhibition : Compounds with furan and piperidine structures have been reported to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

- Anticancer Activity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer properties.

Biological Activity Data

The following table summarizes the biological activity of this compound based on available research findings:

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of HDACs | |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | |

| Neuroprotective Effects | Possible modulation of neuroinflammatory pathways |

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which highlights the potential of this compound in cancer therapy.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of compounds containing the furan-piperidine structure. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.

- In Vivo Studies : To assess the therapeutic efficacy and safety profile of the compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for this oxalamide derivative?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with functionalization of the piperidine ring (e.g., furan-3-carbonyl attachment via amidation or nucleophilic substitution). Oxalamide bond formation often employs carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU) in anhydrous solvents like DCM or DMF. Reaction optimization includes temperature control (e.g., 0–25°C) and catalytic use (e.g., palladium for cross-coupling) .

- Characterization : LC-MS for molecular weight confirmation, HPLC for purity assessment (>90%), and 1H/13C NMR (DMSO-d6 or CDCl3) for structural elucidation. Key NMR signals include amide protons (δ 8–11 ppm) and furan/phenyl aromatic protons (δ 6.5–8.5 ppm) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Stability assays in buffered solutions (pH 1–13) reveal susceptibility of the oxalamide bond to hydrolysis under acidic conditions (e.g., pH <3), requiring neutral-to-basic storage. Solvent polarity impacts solubility; DMSO or ethanol enhances dissolution for biological assays. Accelerated stability testing (40°C/75% RH) over 14 days with HPLC monitoring is recommended .

Q. What are the common chemical reactions involving the oxalamide and furan moieties?

- Reactivity : The oxalamide bond undergoes nucleophilic substitution (e.g., with amines or thiols) and hydrolysis. The furan ring participates in electrophilic aromatic substitution (e.g., nitration) or Diels-Alder cycloadditions. Reductive amination of the piperidine ring is feasible using NaBH4 or LiAlH4 .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for diastereomer separation?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) can induce stereoselectivity. Diastereomers are resolved via preparative HPLC (C18 column, acetonitrile/water gradient) or chiral chromatography (e.g., Chiralpak AD-H). 1H NMR coupling constants (e.g., vicinal J-values) and NOESY confirm configurations .

Q. What mechanistic insights exist for the compound’s interaction with enzymatic targets (e.g., kinases or hydrolases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding to kinase ATP pockets or catalytic triads of hydrolases. Competitive inhibition assays (IC50 determination) using fluorogenic substrates (e.g., Caliper LabChip) validate target engagement. Site-directed mutagenesis identifies critical residues for binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogens on phenyl, alternative heterocycles). Test in vitro activity (e.g., enzyme inhibition, cell viability assays) and correlate with computed descriptors (ClogP, polar surface area). Co-crystallization with targets (e.g., PDB deposition) provides atomic-level SAR insights .

Q. What strategies optimize metabolic stability and pharmacokinetic (PK) profiles?

- Methodological Answer : In vitro liver microsomal assays (human/rat) identify metabolic hotspots (e.g., piperidine N-demethylation). Deuteration or fluorination at labile positions slows metabolism. PK studies in rodent models (IV/PO dosing) with LC-MS/MS quantification assess bioavailability and half-life extension .

Data Contradictions and Resolutions

- Synthetic Yield Variability : reports 36–55% yields for oxalamides, while cites 65–90% using HATU. Resolution: Optimize coupling reagent (HATU > DCC) and solvent (DMF > DCM) to improve efficiency .

- Biological Target Hypotheses : Some studies propose kinase inhibition (), others suggest GABA receptor modulation (). Resolution: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP/PKA) to clarify primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.